![molecular formula C26H18N2O2 B2536796 (E)-2-cyano-3-naphthalen-1-yl-N-(2-phenoxyphenyl)prop-2-enamide CAS No. 479527-11-2](/img/structure/B2536796.png)
(E)-2-cyano-3-naphthalen-1-yl-N-(2-phenoxyphenyl)prop-2-enamide
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Overview
Description
(E)-2-cyano-3-naphthalen-1-yl-N-(2-phenoxyphenyl)prop-2-enamide is a chemical compound that has gained attention in scientific research due to its potential applications in various fields. This compound is commonly referred to as NPPB and has been studied extensively for its mechanism of action, biochemical and physiological effects, as well as its advantages and limitations in lab experiments.
Mechanism of Action
NPPB acts as a non-specific chloride channel blocker by binding to the channel pore and preventing the passage of chloride ions. This compound has been shown to inhibit both the volume-sensitive and calcium-activated chloride channels, making it a useful tool in studying the physiological roles of these channels.
Biochemical and Physiological Effects:
NPPB has been shown to have a variety of biochemical and physiological effects. This compound has been shown to inhibit cell migration and proliferation, induce apoptosis, and modulate the activity of various ion channels. Additionally, NPPB has been shown to have anti-inflammatory properties and may be useful in the treatment of inflammatory diseases.
Advantages and Limitations for Lab Experiments
NPPB has several advantages in lab experiments. This compound is a potent chloride channel blocker and can be used to investigate the physiological roles of these channels. Additionally, NPPB is relatively easy to synthesize and purify, making it readily available for use in experiments.
However, there are also limitations to the use of NPPB in lab experiments. This compound has been shown to have off-target effects on other ion channels and transporters, which may complicate the interpretation of experimental results. Additionally, the effects of NPPB on cellular processes may be cell-type specific, further complicating the use of this compound in experiments.
Future Directions
There are several potential future directions for research on NPPB. One area of interest is the development of more selective chloride channel blockers that can be used to investigate the roles of specific chloride channels in physiological processes. Additionally, the use of NPPB in the treatment of inflammatory diseases and cancer is an area of ongoing research. Finally, the development of new synthetic methods for NPPB and related compounds may lead to the discovery of new compounds with useful biological activities.
Synthesis Methods
The synthesis of NPPB involves the reaction of 2-phenoxybenzaldehyde with 2-cyano-3-naphthalenol in the presence of propionic anhydride and a catalyst. The resulting product is (E)-2-cyano-3-naphthalen-1-yl-N-(2-phenoxyphenyl)prop-2-enamide, which can be purified through recrystallization.
Scientific Research Applications
NPPB has been widely used in scientific research due to its ability to inhibit chloride channels and block the volume-sensitive outwardly rectifying (VSOR) anion channel. This compound has been used in various studies to investigate the role of chloride channels in physiological processes such as cell volume regulation, apoptosis, and migration.
properties
IUPAC Name |
(E)-2-cyano-3-naphthalen-1-yl-N-(2-phenoxyphenyl)prop-2-enamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H18N2O2/c27-18-21(17-20-11-8-10-19-9-4-5-14-23(19)20)26(29)28-24-15-6-7-16-25(24)30-22-12-2-1-3-13-22/h1-17H,(H,28,29)/b21-17+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XGGKJOHZCOMMFL-HEHNFIMWSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OC2=CC=CC=C2NC(=O)C(=CC3=CC=CC4=CC=CC=C43)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)OC2=CC=CC=C2NC(=O)/C(=C/C3=CC=CC4=CC=CC=C43)/C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H18N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-2-cyano-3-naphthalen-1-yl-N-(2-phenoxyphenyl)prop-2-enamide |
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